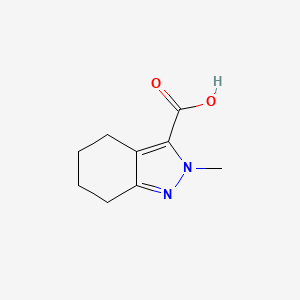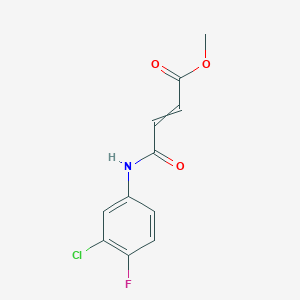![molecular formula C12H12N2O4S B1299931 (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-essigsäure CAS No. 74228-71-0](/img/structure/B1299931.png)
(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring, a sulfanyl group, and an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Es wurde festgestellt, dass die Verbindung antioxidative Eigenschaften aufweist . In einer Studie wurde eine Reihe von substituierten 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-onen unter Verwendung von substituierten Aldehyden mit Analogen von Hydrazinhydraten synthetisiert . Die synthetisierten Verbindungen zeigten eine ausgeprägte Radikalfängeraktivität, was ihr Potenzial als Antioxidantien zeigt .
Hemmung von Acetyl- und Butyrylcholinesterase
Die Verbindung hat eine moderate duale Hemmung mit IC50-Werten von 12,8–99,2 für Acetylcholinesterase (AChE) und von 53,1 µM für Butyrylcholinesterase (BChE) gezeigt . Alle Heterocyclen waren effizientere Inhibitoren von AChE . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Demenzen und Myasthenia gravis hin, bei denen Inhibitoren dieser Enzyme eingesetzt werden .
Chemische Synthese
Die Verbindung kann in der chemischen Synthese verwendet werden . Sie kann zur Regulierung des Pflanzenwachstums verwendet werden , was auf potenzielle Anwendungen in der Landwirtschaft und im Gartenbau hindeutet.
Biologische Aktivitäten
Es wurde festgestellt, dass die 1,3,4-Oxadiazole, eine Klasse von Verbindungen, zu der unsere Verbindung gehört, vielfältige biologische Aktivitäten aufweisen . Dies deutet auf potenzielle Anwendungen in der Arzneimittelentwicklung und in der medizinischen Chemie hin.
Materialwissenschaften
Die 1,3,4-Oxadiazole werden auch in den Materialwissenschaften verwendet, insbesondere in organischen Leuchtdioden (OLEDs), als elektronenleitende und lochblockierende Materialien . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von elektronischen Geräten hin.
Enzyminhibition
Viele Oxadiazole, einschließlich unserer Verbindung, zeigten niedrigere IC50-Werte gegenüber AChE als das etablierte Medikament Rivastigmin . Dies deutet auf potenzielle Anwendungen bei der Entwicklung wirksamerer Medikamente für Erkrankungen hin, die AChE betreffen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfanyl Group: The oxadiazole intermediate can be reacted with thiol-containing reagents to introduce the sulfanyl group.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity and selectivity of metal catalysts.
Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound could interact with cellular receptors, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (5-Phenoxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid
- (5-Benzyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the oxadiazole ring or the aromatic ring can significantly alter the compound’s properties.
- Reactivity: Variations in substituents can affect the compound’s reactivity, particularly in terms of oxidation and substitution reactions.
- Applications: While similar compounds may share some applications, (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid’s unique structure may offer distinct advantages in specific contexts, such as enhanced binding affinity or selectivity in biological systems.
Eigenschaften
IUPAC Name |
2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-4-2-3-5-9(8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYQOOBUVKLHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357718 |
Source


|
| Record name | ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74228-71-0 |
Source


|
| Record name | ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
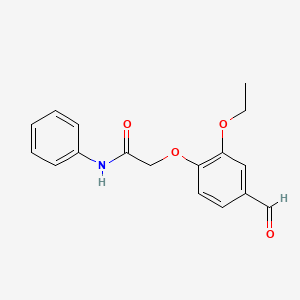
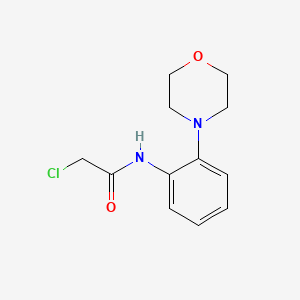
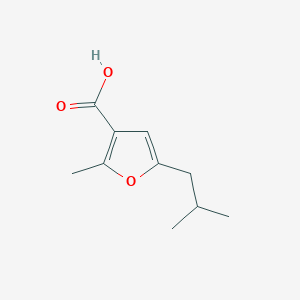
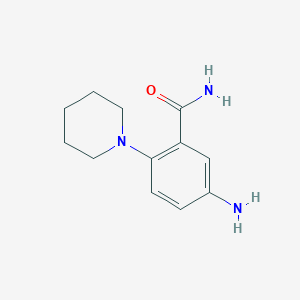
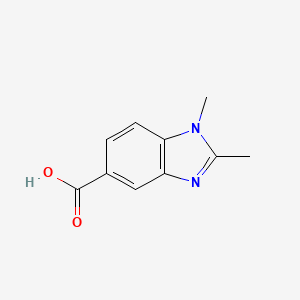
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
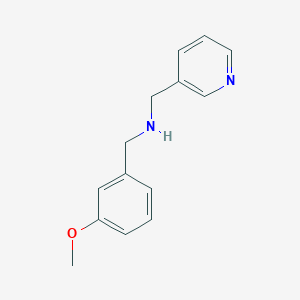
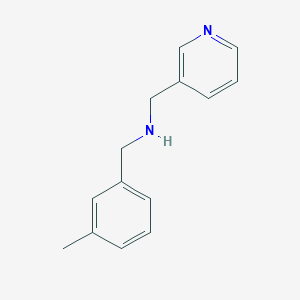
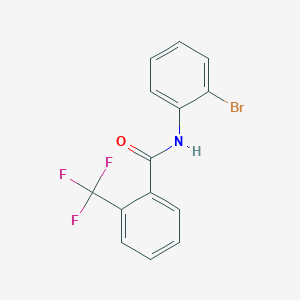
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)
